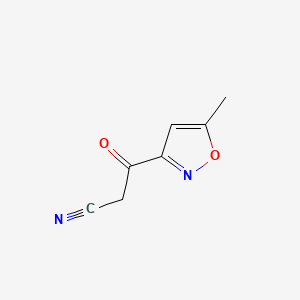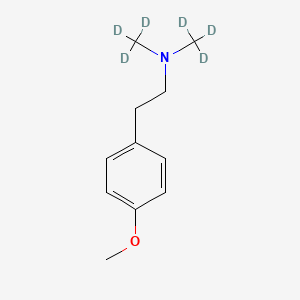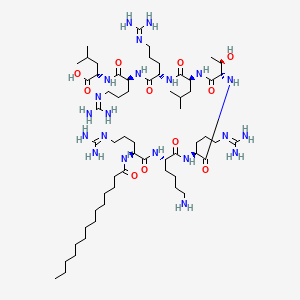
5-Amino-2-cyanobenzotrifluoride-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-cyanobenzotrifluoride-d3: is a deuterated derivative of 5-Amino-2-cyanobenzotrifluoride. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a cyano group attached to a benzene ring. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific applications, particularly in the field of spectroscopy and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-cyanobenzotrifluoride-d3 typically involves the introduction of deuterium atoms into the benzene ring of 5-Amino-2-cyanobenzotrifluoride. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, where the compound is synthesized in bulk quantities. The process ensures high purity and isotopic labeling efficiency, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 5-Amino-2-cyanobenzotrifluoride-d3 can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The cyano group can engage in coupling reactions, forming new carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nitrating agents under acidic or basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Oxidized forms of the amino and cyano groups.
Reduction Products: Reduced forms of the cyano group, potentially forming amines
Scientific Research Applications
Chemistry: 5-Amino-2-cyanobenzotrifluoride-d3 is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and pharmaceuticals .
Biology and Medicine: The compound’s deuterated form is valuable in metabolic studies and drug development, where it helps in tracing metabolic pathways and understanding drug interactions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2-cyanobenzotrifluoride-d3 involves its interaction with various molecular targets, depending on the specific application. In metabolic studies, the deuterium atoms serve as tracers, allowing researchers to track the compound’s distribution and transformation within biological systems. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
5-Amino-2-cyanobenzotrifluoride: The non-deuterated form of the compound.
4-Amino-2-cyanobenzotrifluoride: A positional isomer with the amino group at the 4-position.
5-Amino-2-cyanobenzotrifluoride-d2: A partially deuterated form with two deuterium atoms
Uniqueness: 5-Amino-2-cyanobenzotrifluoride-d3 is unique due to its complete deuteration, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly useful in analytical applications where precise isotopic labeling is required .
Properties
IUPAC Name |
4-amino-2,3,5-trideuterio-6-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,13H2/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYLCUKSLBUHO-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)C(F)(F)F)[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)









![(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B589856.png)
